8-Iodo-1-octyne
Overview
Description
8-Iodo-1-octyne is an organic compound with the molecular formula C8H13I It is characterized by the presence of an iodine atom attached to the eighth carbon of an octyne chain, which contains a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Iodo-1-octyne can be synthesized through several methods. One common approach involves the iodination of 1-octyne. This process typically uses iodine and a suitable base, such as potassium hydroxide, in a solvent like acetone. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the alkyne to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of alkyne iodination can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-1-octyne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Coupling Reactions: It can undergo coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Addition Reactions: Often use halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in non-polar solvents.
Coupling Reactions: Utilize palladium catalysts and copper co-catalysts in the presence of a base like triethylamine.
Major Products:
Substitution Reactions: Yield substituted alkynes, such as azido- or thio-substituted octynes.
Addition Reactions: Produce dihalides or haloalkenes.
Coupling Reactions: Form complex organic molecules with extended carbon chains.
Scientific Research Applications
8-Iodo-1-octyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 8-Iodo-1-octyne in chemical reactions involves the activation of the carbon-carbon triple bond and the iodine atom. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In addition reactions, the triple bond undergoes electrophilic addition, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Iodo-1-octyne: Similar structure but with the iodine atom attached to the first carbon.
8-Bromo-1-octyne: Similar structure but with a bromine atom instead of iodine.
1-Octyne: The parent alkyne without any halogen substitution.
Uniqueness of 8-Iodo-1-octyne:
- The presence of the iodine atom at the eighth position provides unique reactivity compared to other halogenated octynes.
- It offers distinct advantages in coupling reactions due to the relatively weak carbon-iodine bond, which facilitates the formation of new carbon-carbon bonds.
Properties
IUPAC Name |
8-iodooct-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13I/c1-2-3-4-5-6-7-8-9/h1H,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWVPOUMFOAVML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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